molecular formula C19H32N2O2 B4925579 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide

1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide

Cat. No. B4925579
M. Wt: 320.5 g/mol
InChI Key: STEITIGEQZTBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This molecule has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.

Mechanism of Action

1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects:
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can help reduce seizure activity and anxiety. Additionally, 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction. However, more research is needed to fully understand the biochemical and physiological effects of 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide in lab experiments is its high potency and selectivity for GABA aminotransferase. This allows researchers to study the effects of GABA modulation in a more targeted manner. However, one limitation of using 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide is its potential toxicity at high doses. Careful dosing and monitoring is necessary when using 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide in lab experiments.

Future Directions

There are several potential future directions for research on 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide. One area of interest is its potential therapeutic applications in the treatment of addiction. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide, as well as its potential side effects and toxicity. Finally, further studies are needed to optimize the synthesis and dosing of 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide for potential clinical use.

Synthesis Methods

1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide can be synthesized by reacting 3,3,5,5-tetramethylcyclohexanone with piperidine-3-carboxylic acid followed by cyclization with cyclopropylamine. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to yield 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide.

Scientific Research Applications

1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can help reduce seizure activity and anxiety. Additionally, 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c1-18(2)9-14(10-19(3,4)12-18)20-17(23)13-5-8-16(22)21(11-13)15-6-7-15/h13-15H,5-12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEITIGEQZTBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C)NC(=O)C2CCC(=O)N(C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxamide

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